1-(3-Methylphenoxy)-4-nitrobenzene
Description
1-(3-Methylphenoxy)-4-nitrobenzene is a nitroaromatic compound characterized by a nitro group (-NO₂) at the para position of a benzene ring and a 3-methylphenoxy substituent at the ortho position. This structure imparts unique electronic and steric properties, making it relevant in organic synthesis, coordination chemistry, and materials science.
Properties
CAS No. |
2303-25-5 |
|---|---|
Molecular Formula |
C13H11NO3 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
1-methyl-3-(4-nitrophenoxy)benzene |
InChI |
InChI=1S/C13H11NO3/c1-10-3-2-4-13(9-10)17-12-7-5-11(6-8-12)14(15)16/h2-9H,1H3 |
InChI Key |
DLKBRTKDSDXWNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
The electronic nature of substituents significantly influences reactivity and stability. Key comparisons include:
Key Insight: Methylphenoxy groups provide less electron withdrawal than -CF₃ or -Cl but better solubility in organic solvents compared to halogenated analogs .
Tautomeric Behavior and Solvatochromism
Tautomerism is critical in azo-azomethine derivatives. While this compound lacks azo groups, comparisons with related nitroaromatics reveal:
- Azo-azomethines (e.g., 1-(3-formyl-4-hydroxyphenylazo)-4-nitrobenzene): Exhibit enol-imine/keto-amine tautomerism dependent on solvent polarity. Aliphatic diamines stabilize enol-imine forms, while aromatic diamines promote intermediate tautomers due to intramolecular hydrogen bonding .
- This compound: Lacks tautomeric protons but may show solvatochromism similar to azo compounds, with absorption shifts in polar solvents .
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